molecular formula C20H26N2O2 B2712998 N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide CAS No. 953243-36-2

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide

Cat. No. B2712998
CAS RN: 953243-36-2
M. Wt: 326.44
InChI Key: XJOGISQVVVMMJO-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is activated by diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various substrates. DPI inhibits N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of substrates.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of DPI is its potent inhibition of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, making it a useful tool for studying N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide signaling pathways. However, DPI has been shown to have off-target effects on other enzymes, such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII), which may limit its specificity in lab experiments.

Future Directions

There are several future directions for DPI research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors, the investigation of DPI's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DPI's off-target effects on other enzymes. Additionally, the development of DPI analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves binding to the ATP-binding site of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, preventing the phosphorylation of substrates. DPI has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function. While DPI has limitations in terms of its specificity in lab experiments, there are several future directions for its research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

DPI can be synthesized through a multistep process involving the reaction of 4-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-(dimethylamino)phenethyl)amine. The product is then purified through column chromatography to obtain pure DPI.

Scientific Research Applications

DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is overexpressed, leading to uncontrolled cell proliferation and resistance to apoptosis. DPI has been shown to inhibit N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, leading to apoptosis and inhibition of cell proliferation. In diabetes, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is involved in insulin signaling pathways, and DPI has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is involved in the formation of amyloid plaques, and DPI has been shown to reduce amyloid plaque formation and improve cognitive function.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(2)24-19-11-7-17(8-12-19)20(23)21-14-13-16-5-9-18(10-6-16)22(3)4/h5-12,15H,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOGISQVVVMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide

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